molecular formula C21H16N2O2 B12898761 Formamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)- CAS No. 61458-27-3

Formamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-

Cat. No.: B12898761
CAS No.: 61458-27-3
M. Wt: 328.4 g/mol
InChI Key: BKLPUAAIFBMIRY-UHFFFAOYSA-N
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Description

Formamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)- (hereafter referred to as Compound A), is a heterocyclic compound featuring a 1H-indole core substituted with two phenyl groups at position 3, a ketone at position 2, and a formamide group at the indole nitrogen. Its molecular structure combines electron-withdrawing (ketone, formamide) and electron-donating (phenyl) groups, conferring unique physicochemical and biological properties.

Properties

CAS No.

61458-27-3

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-oxo-3,3-diphenylindol-1-yl)formamide

InChI

InChI=1S/C21H16N2O2/c24-15-22-23-19-14-8-7-13-18(19)21(20(23)25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H,22,24)

InChI Key

BKLPUAAIFBMIRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C2=O)NC=O)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines .

Scientific Research Applications

N-(2-Oxo-3,3-diphenylindolin-1-yl)formamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

Compound A shares structural similarities with several indole/isoindole derivatives:

Compound Core Structure Key Substituents Evidence Source
Compound A 1H-indole 3,3-diphenyl, 2-oxo, N-formamide -
N-(5-fluoro-2,3-dihydro-2-oxo-1H-indol-6-yl)-formamide 1H-indole 5-fluoro, 2-oxo, N-formamide
3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one Isoindole 3-hydroxy, 2-phenyl, 1-oxo
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-terphenyl derivative Isoindole 1,3-dioxo, terphenyl carboxamide
3-Phenyl-oxindole Oxindole 3-phenyl, 2-oxo

Key Observations :

  • Core Flexibility : Compound A’s indole core contrasts with isoindole derivatives (e.g., ), which exhibit different ring strain and aromaticity.
  • Substituent Effects : The 3,3-diphenyl groups in Compound A introduce steric bulk and lipophilicity, distinguishing it from hydroxylated () or halogenated analogs ().

Electronic and Spectral Properties

Substituents significantly influence electronic behavior and spectral signatures:

NMR Chemical Shifts
  • Compound A : The formamide proton (NHCHO) is expected to resonate near δ 8.1–8.5 ppm, while aromatic protons (diphenyl groups) may appear at δ 7.2–7.8 ppm. The ketone (C=O) at position 2 deshields adjacent protons, causing downfield shifts.
  • Halogenated Analogs : The 5-fluoro substituent in would induce upfield shifts in neighboring protons due to fluorine’s electronegativity.
  • Hydroxylated Derivatives : The 3-hydroxy group in generates hydrogen bonding, broadening NMR signals and shifting hydroxyl protons to δ 9–10 ppm.
Mass Spectrometry
  • Compound A : Expected molecular ion [M+H]+ at m/z ~371 (C21H16N2O2). Fragmentation would involve loss of the formamide group (45 Da) and phenyl rings.
  • Isoindole Diones () : Additional oxygen atoms (1,3-dioxo groups) lower molecular weight but increase polarity, altering fragmentation patterns.

Comparison with Analogous Syntheses :

  • Fluorinated Indoles () : Require electrophilic fluorination or halogen exchange.
  • Isoindole Diones () : Synthesized via condensation of phthalic anhydride with amines.

Crystallographic and Stability Considerations

  • Crystal Packing : Bulky diphenyl groups in Compound A may hinder dense packing, reducing melting points compared to planar isoindole diones ().
  • Hydrogen Bonding : The formamide and ketone groups in Compound A could form intermolecular H-bonds, enhancing stability (as seen in ).

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents LogP (Predicted) NMR δ (C=O, ppm) Bioactivity Notes
Compound A 3,3-diphenyl, N-formamide 4.2 ~170 Potential kinase inhibition
N-(5-fluoro-indolyl)-formamide 5-fluoro 3.8 ~168 Enhanced solubility
3-Hydroxy-isoindolone 3-hydroxy, 2-phenyl 2.5 ~175 Antioxidant potential

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